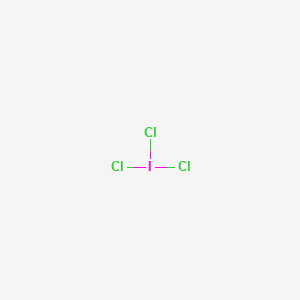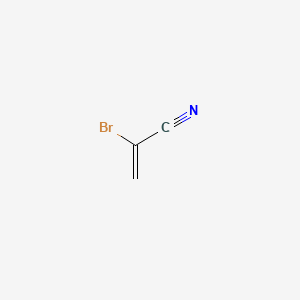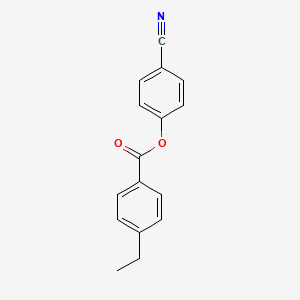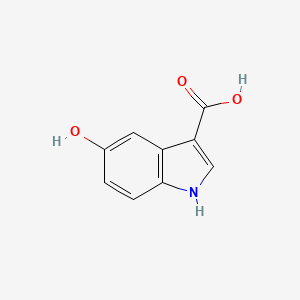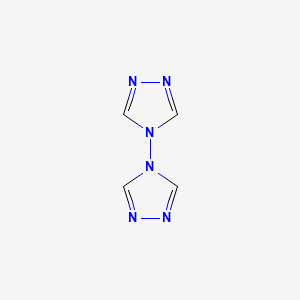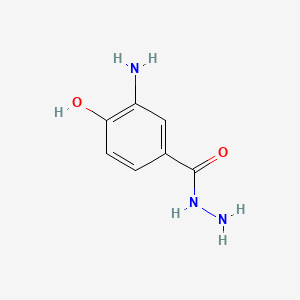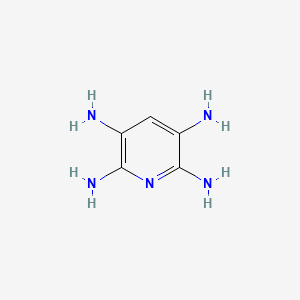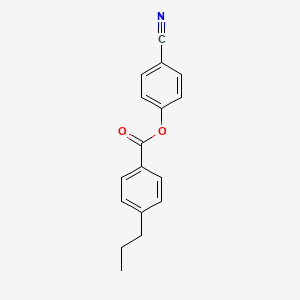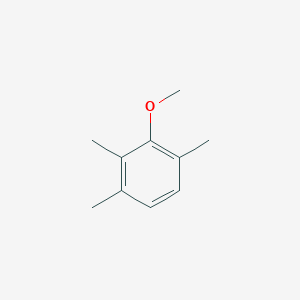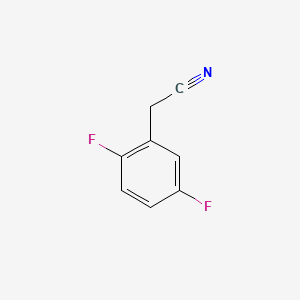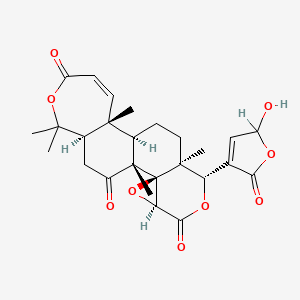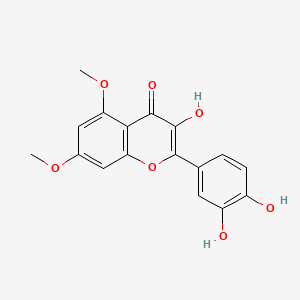
Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Übersicht
Beschreibung
Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .
Molecular Structure Analysis
The molecular formula of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is C17H14O7 . The molecular weight is 330.29 . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) linked through a heterocyclic pyrone ring © .Physical And Chemical Properties Analysis
The melting point of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is 229-230°C and it should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Potential as a Chemopreventive Agent
This flavone derivative has been studied for its potential role as a chemopreventive agent. The compound’s structure, similar to that of quercetin, suggests it may have antioxidant, antiviral, antitumorigenic, and cancer-preventive activities . Its presence in cereal grain plants and the wide spectrum of health-promoting effects make it a candidate for metabolic engineering to increase its accumulation in wheat grain endosperm as a nutraceutical .
Inhibition of Steroid Metabolizing Enzymes
It acts as an inhibitor for the enzyme EC 1.3.1.22 , which is involved in the conversion of testosterone into the more potent androgen 5 alpha-dihydrotestosterone . This suggests its potential use in research related to androgenic alopecia and prostate cancer, where the modulation of androgen levels is crucial.
Antioxidant Properties
Flavonoids, including this compound, are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases . This makes them valuable in studies focused on aging and neurodegenerative diseases.
Anticancer Research
Secondary metabolites from plants containing this flavone have shown a range of biological and pharmacological applications, including anticancer properties . Research into this compound could lead to the development of new anticancer drugs or adjunct therapies.
Antimalarial Activity
Compounds in the same family have demonstrated antimalarial properties . Given the structural similarities, 5,7-dimethoxy-3,3’,4’-trihydroxyflavone could be explored for its efficacy against malaria, contributing to the search for novel antimalarial agents.
Fungicidal Activity
Studies have shown that derivatives of this flavone exhibit fungicidal activity against a range of pathogenic fungi, including those affecting humans, animals, and plants . This opens up avenues for developing new antifungal treatments or agricultural fungicides.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158818 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
CAS RN |
13459-07-9 | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Di-O-methylquercetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



